N,N-Diethyl-3,6-difluorophthalamic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGXWRGWRATMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350818 | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131401-56-4 | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,6-difluorophthalamic acid typically involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3,6-difluorophthalamic acid undergoes several types of chemical reactions, including:
Hydrolysis: In metal-ion free solutions, the compound hydrolyzes more rapidly as the pH decreases.
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts to facilitate the reaction.
Major Products:
Hydrolysis: Produces diethylamine and 3,6-difluorophthalic acid.
Substitution: Results in the formation of substituted derivatives of this compound.
Scientific Research Applications
Proteomics Research
N,N-Diethyl-3,6-difluorophthalamic acid is utilized as a reagent in proteomics studies. Its ability to modify proteins and peptides makes it valuable for exploring protein interactions and functions. The compound's unique structure allows it to participate in various chemical reactions that can alter the properties of biomolecules, facilitating the study of their roles in biological systems.
Chemical Synthesis
This compound is also employed in chemical synthesis, particularly in the formation of amides. It has been shown to undergo hydrolysis under specific conditions, making it useful for synthesizing derivatives that can be further modified for various applications . The oxidative coupling of benzyl alcohols or benzylamines with N-substituted formamides using this compound has been documented, showcasing its utility in organic synthesis .
Environmental Chemistry
In environmental studies, this compound is investigated for its hydrolytic stability and behavior in different environmental conditions. Research indicates that while it hydrolyzes under certain conditions, it remains relatively stable in others, making it a candidate for studying the degradation pathways of similar compounds in ecological settings .
Case Study 1: Modification of Proteins
A study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound to modify proteins for enhanced analytical detection methods. The modifications allowed researchers to improve the sensitivity and specificity of assays designed to detect specific protein biomarkers .
Case Study 2: Synthesis of Amides
In a research article focused on the direct synthesis of amides from oxidative coupling reactions, this compound was used as a key reagent. The study demonstrated how this compound facilitated the formation of amide bonds under mild conditions, providing insights into more sustainable synthetic methodologies .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,6-difluorophthalamic acid involves its interaction with molecular targets through its carboxylate and amide groups. The compound can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, affecting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
3,6-Difluorophthalic Acid (CAS: 651-97-8)
The parent compound of N,N-diethyl-3,6-difluorophthalamic acid lacks the diethylamide group, retaining two carboxylic acid functionalities. Key differences include:
| Property | This compound | 3,6-Difluorophthalic acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₂NO₃* | C₈H₄F₂O₄ |
| Molecular Weight | 257.24 g/mol* | 202.11 g/mol |
| Functional Groups | Carboxylic acid + diethylamide | Two carboxylic acids |
| Solubility | Soluble in DMSO | Limited in organic solvents |
| Research Use | Biochemical assays | Precursor in synthesis |
| Stability | Stable at -80°C for 6 months | No data available |
*Inferred based on structural modifications to parent compound .
Other Isoindole and Phthalic Acid Derivatives
lists structurally related compounds, such as:
- 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid (CAS: 328549-52-6): Features a pyrimidine ring fused to an isoindoline, suggesting applications in nucleotide analog studies.
These compounds share aromatic fluorination but differ in functional groups, impacting solubility and target specificity. For example, the diethylamide group in this compound enhances lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability in cellular assays .
Stability and Handling
This compound requires stringent storage conditions (-80°C) to prevent degradation, unlike its parent acid, which lacks published stability data . Repeated freeze-thaw cycles are prohibited for the amide derivative due to risks of precipitation and activity loss .
Biological Activity
N,N-Diethyl-3,6-difluorophthalamic acid (DFPA) is a compound of interest due to its potential applications in various biological systems, particularly in the context of insect repellents and its chemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its fluorinated phthalamic structure. The presence of fluorine atoms significantly alters its chemical behavior and biological interactions. The molecular formula is C12H12F2N2O2, with a molecular weight of 250.24 g/mol.
The biological activity of DFPA can be attributed to its structural characteristics, which influence its interaction with biological membranes and proteins. As a tertiary amide, it exhibits properties that allow it to penetrate lipid membranes effectively, which is critical for its function as an insect repellent.
- Inhibition of Olfactory Receptors : DFPA is believed to act on the olfactory receptors of insects, disrupting their ability to detect human scent and thus providing repellency.
- Hydrolysis : Research indicates that DFPA undergoes hydrolysis under certain conditions, which may affect its stability and efficacy as an insect repellent. The hydrolysis products can also exhibit biological activity .
Insect Repellency
A significant body of research has focused on the repellency of DFPA against various mosquito species. In a comparative study with other repellents like DEET (N,N-diethyl-3-methylbenzamide), DFPA demonstrated varying degrees of effectiveness.
- Case Study 1 : A study evaluated the repellency of DFPA against Aedes aegypti mosquitoes using a modified membrane blood feeding test. DFPA showed comparable efficacy to DEET, indicating its potential as an effective repellent .
- Case Study 2 : Another study assessed the performance of DFPA analogs in laboratory settings. Results indicated that certain analogs provided better repellency than DEET against both Aedes aegypti and Anopheles stephensi mosquitoes .
Hydrolysis Studies
The hydrolytic stability of DFPA has been investigated in various environmental conditions:
- Influence of pH : Research has shown that the rate of hydrolysis for DFPA increases in alkaline conditions, which could affect its persistence in the environment .
- Divalent Metals : The presence of divalent metals was found to influence the hydrolysis rates significantly, suggesting that environmental factors could alter the effectiveness of DFPA as an insect repellent .
Comparative Analysis with Other Compounds
| Compound Name | Structure Type | Biological Activity | Efficacy Against Mosquitoes |
|---|---|---|---|
| This compound (DFPA) | Tertiary Amide | Moderate insect repellent | Comparable to DEET |
| N,N-Diethyl-3-methylbenzamide (DEET) | Tertiary Amide | Widely used insect repellent | High |
| N,N-Diethylphenylacetamide (DEPA) | Tertiary Amide | Effective against mosquitoes | Varies |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N,N-Diethyl-3,6-difluorophthalamic acid, and how can purity be optimized?
- The compound is synthesized via fluorination and amidation of phthalic acid derivatives. A common approach involves reacting 3,6-difluorophthalic acid (CAS 651-97-8) with diethylamine under controlled anhydrous conditions, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency . Purity optimization requires rigorous purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Analytical techniques such as HPLC (C18 columns, UV detection at 254 nm) and NMR (monitoring for residual solvents like DMF) are critical for validation .
Q. How does this compound modulate apoptosis in cancer cell lines?
- The compound has been implicated in tumor suppression by targeting mitochondrial pathways. In vitro studies using Jurkat or HeLa cells involve dose-response assays (0.1–100 µM) with Annexin V/PI staining to quantify apoptosis. Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) can confirm caspase-dependent mechanisms. Western blotting for Bax/Bcl-2 ratios and cytochrome c release provides mechanistic insights .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI) in negative mode is preferred for sensitivity. Sample preparation includes protein precipitation with acetonitrile (1:3 v/v) and SPE cleanup. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates should account for matrix effects using deuterated internal standards .
Advanced Research Questions
Q. How can experimental design address contradictory data on the compound’s cytotoxicity across different cell models?
- Contradictions may arise from cell-specific metabolic activation or off-target effects. A systematic approach includes:
- Dose-response normalization : Adjust concentrations based on cellular doubling times.
- Pathway profiling : RNA-seq or phosphoproteomics to identify divergent signaling nodes (e.g., p53 status in apoptosis-resistant lines).
- Chemical stability assays : Verify compound integrity in culture media (e.g., pH 7.4 PBS, 37°C) over 24–72 hours using LC-MS .
Q. What strategies improve the bioavailability of this compound in in vivo models?
- Bioavailability challenges stem from poor solubility and rapid clearance. Solutions include:
- Prodrug derivatization : Esterification of the carboxylic acid group to enhance membrane permeability.
- Nanocarrier encapsulation : Use of PEGylated liposomes (size <200 nm, PDI <0.2) for sustained release.
- Pharmacokinetic profiling : IV/PO dosing in rodents with serial blood sampling (0–24 hr) and non-compartmental analysis (NCA) to calculate AUC and half-life .
Q. How can researchers resolve spectral interference in NMR analysis caused by fluorinated analogs?
- Fluorine atoms induce splitting in proton spectra (e.g., ¹H-¹⁹F coupling). Mitigation strategies:
- Decoupling techniques : Apply ¹⁹F broadband decoupling during ¹H acquisition.
- Solvent selection : Use deuterated DMSO-d6 to sharpen peaks and reduce line broadening.
- 2D NMR : HSQC or HMBC to assign overlapping signals in complex mixtures .
Methodological Considerations
Q. What controls are essential when studying the compound’s impact on cell cycle regulation?
- Include:
- Positive controls : Staurosporine (apoptosis inducer) or nocodazole (G2/M arrest).
- Negative controls : Vehicle-treated cells (e.g., DMSO <0.1%).
- Cell synchronization : Serum starvation or thymidine block to isolate phase-specific effects. Flow cytometry with PI/RNase staining (ModFit analysis) ensures robust quantification .
Q. How should researchers validate target engagement in kinase inhibition assays?
- Use orthogonal methods:
- Biochemical assays : ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, MAPK) and ATP Km values.
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment (e.g., 50 µM compound, 1 hr) via Western blotting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
